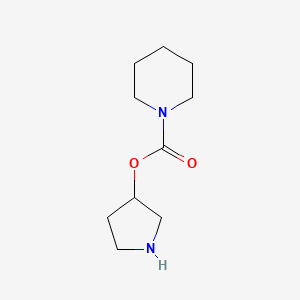

Pyrrolidin-3-yl piperidine-1-carboxylate

描述

属性

CAS 编号 |

1525656-49-8 |

|---|---|

分子式 |

C10H18N2O2 |

分子量 |

198.26 g/mol |

IUPAC 名称 |

pyrrolidin-3-yl piperidine-1-carboxylate |

InChI |

InChI=1S/C10H18N2O2/c13-10(12-6-2-1-3-7-12)14-9-4-5-11-8-9/h9,11H,1-8H2 |

InChI 键 |

YIKXQGRYYHSWJO-UHFFFAOYSA-N |

SMILES |

C1CCN(CC1)C(=O)OC2CCNC2 |

规范 SMILES |

C1CCN(CC1)C(=O)OC2CCNC2 |

产品来源 |

United States |

相似化合物的比较

Structural Analogues and Derivatives

Key structural analogues and their distinguishing features are summarized below:

Pharmacokinetic and Physicochemical Properties

- Lipophilicity : The tert-butyl group in tert-Butyl 4-(pyrrolidin-3-yl)piperidine-1-carboxylate increases logP, enhancing membrane permeability compared to the deprotected target compound .

- Metabolic Stability : Tetrazole-containing analogues show improved stability due to resistance to esterase hydrolysis .

- Solubility : Pyrrolidine-piperidine hybrids are generally water-soluble at physiological pH, but substituents like benzyl or vinylphenyl may reduce aqueous solubility .

准备方法

General Synthetic Strategies

The synthesis of pyrrolidin-3-yl piperidine-1-carboxylate typically involves:

- Construction of the pyrrolidine ring via cycloaddition or ring-closing methods.

- Introduction of the piperidine ring, often protected by a carboxylate group (e.g., Boc protection).

- Functional group interconversions and stereochemical control, including resolution of racemates where necessary.

Cycloaddition-Based Preparation

A notable approach involves a [3+2]-azomethine ylid cycloaddition reaction:

- An E-olefin intermediate reacts with an ylid precursor to form the pyrrolidine ring with predominantly trans-stereochemistry.

- The reaction proceeds in inert solvents such as dichloromethane, toluene, or tetrahydrofuran.

- Activation is achieved by acid catalysts (e.g., trifluoroacetic acid), desilylating agents (e.g., silver fluoride), or heating.

- The resulting cycloaddition product is often a racemate, requiring chiral resolution by preparative HPLC or formation of diastereomeric derivatives for separation.

- Hydrolysis steps may be assisted by heating and use of water-miscible organic co-solvents like 1,4-dioxane or tetrahydrofuran.

Palladium-Catalyzed Hydrogenation and Coupling

Palladium-catalyzed reactions are frequently employed in the synthesis of piperidine derivatives, which are integral to the target compound:

- Palladium-catalyzed hydrogenation can reduce pyridine intermediates to piperidines with high selectivity and yield.

- One-pot functionalization combining hydrogenation with coupling reactions (e.g., Suzuki–Miyaura coupling) can streamline synthesis.

- Reaction conditions such as catalyst choice (Pd or Rh), additives (triethylamine vs. hydrochloric acid), and substrate concentration critically influence yields and chemoselectivity.

- These methods allow for the retention or selective transformation of functional groups, enabling the synthesis of complex piperidine-containing structures.

Organometallic Cyclization Approaches

Organometallic chemistry provides routes to piperidines via cyclization:

- Pd-trimethylenemethane complexes can open activated aziridines in formal [3+3] cycloadditions to yield piperidine derivatives.

- Starting from enantiomerically pure aziridines derived from amino acids, this method affords 5-methylene piperidines in excellent yields.

- Subsequent transformations include ring-closing metathesis and palladium-catalyzed reductions to achieve the desired substitution pattern on the piperidine ring.

Protection and Deprotection Strategies

Protection of the piperidine nitrogen is crucial for selective reactions:

- Common protecting groups include tert-butoxycarbonyl (Boc), benzyl (Bn), and para-methoxybenzyl (PMB).

- Boc groups are typically removed by treatment with acids such as trifluoroacetic acid (TFA).

- Bn groups are removed by catalytic hydrogenation.

- PMB groups can be cleaved under mild acidic conditions.

- These steps allow for selective functionalization of the nitrogen and facilitate subsequent coupling or cyclization reactions.

Representative Reaction Scheme and Conditions

| Step | Reaction Type | Reagents/Conditions | Notes |

|---|---|---|---|

| 1 | [3+2]-Azomethine ylid cycloaddition | E-olefin intermediate, ylid precursor, solvent (DCM, toluene, THF), acid catalyst (TFA), heating | Forms pyrrolidine ring with trans-stereochemistry; racemic mixture |

| 2 | Chiral resolution | Preparative HPLC or diastereomeric derivative formation | Separation of enantiomers for stereochemical purity |

| 3 | Palladium-catalyzed hydrogenation | Pd or Rh catalyst, hydrogen, additives (triethylamine), mild temperature | Reduction of pyridine to piperidine, functional group retention |

| 4 | Protection/deprotection | Boc protection; TFA for deprotection; Bn for hydrogenolysis | Controls nitrogen reactivity during synthesis |

| 5 | Coupling reactions | Suzuki–Miyaura coupling, HATU and triethylamine for amide bond formation | Enables introduction of various substituents |

Summary Table of Key Preparation Methods

| Methodology | Key Reagents | Conditions | Advantages | Challenges |

|---|---|---|---|---|

| [3+2] Azomethine ylid cycloaddition | E-olefin, ylid precursor, TFA | DCM/toluene/THF, acid catalyst, heating | High stereoselectivity, direct pyrrolidine formation | Racemic mixture, requires resolution |

| Pd-catalyzed hydrogenation | Pd or Rh catalyst, H2, triethylamine | Mild temperature, inert atmosphere | One-pot functionalization, broad substrate scope | Acid sensitivity, possible side reactions |

| Organometallic cyclization | Pd-TMM complex, aziridines | Controlled cycloaddition, metathesis, reduction | High yield, enantiomerically pure products | Multi-step synthesis, requires chiral precursors |

| Protection/deprotection | Boc, Bn, PMB groups; TFA, hydrogenation | Acid treatment, catalytic hydrogenation | Selective nitrogen protection | Additional steps, potential incomplete deprotection |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。